molecular formula C20H17NO3S2 B11688957 (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11688957
M. Wt: 383.5 g/mol
InChI Key: ZRRBBUJPNKYQQW-AQTBWJFISA-N
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Description

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy group, and a prop-2-en-1-yloxy substituent. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of an appropriate catalyst, such as acetic acid, to form the thiazolidinone ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the thioxo group to a thiol group.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain pathogens and cancer cell lines.

Medicine

In medicine, this compound is being studied for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes involved in the biosynthesis of essential cellular components. In anticancer applications, it may induce apoptosis in cancer cells by disrupting critical signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the methoxy and prop-2-en-1-yloxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17NO3S2

Molecular Weight

383.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17NO3S2/c1-3-11-24-16-10-9-14(12-17(16)23-2)13-18-19(22)21(20(25)26-18)15-7-5-4-6-8-15/h3-10,12-13H,1,11H2,2H3/b18-13-

InChI Key

ZRRBBUJPNKYQQW-AQTBWJFISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC=C

Origin of Product

United States

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